molecular formula C16H26N2O B1429713 2-{4-[2-(3,4-Dimethylpyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine CAS No. 1432681-59-8

2-{4-[2-(3,4-Dimethylpyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine

Cat. No. B1429713
M. Wt: 262.39 g/mol
InChI Key: CSSVUAGVDPMDRF-UHFFFAOYSA-N
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Description

The compound “2-{4-[2-(3,4-Dimethylpyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine” has a CAS Number of 1432681-59-8 and a molecular weight of 262.4 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H26N2O/c1-13-11-18 (12-14 (13)2)9-10-19-16-5-3-15 (4-6-16)7-8-17/h3-6,13-14H,7-12,17H2,1-2H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 389.8±27.0 °C and a predicted density of 1.000±0.06 g/cm3 . Its pKa is predicted to be 10.03±0.10 .

Scientific Research Applications

Chemical Synthesis and Transformations

2-{4-[2-(3,4-Dimethylpyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine may be involved in complex chemical synthesis and transformations. For example, studies have detailed the synthesis of ethyl (2E)-3-N,N-Dimethylamino-2-(5-ethoxy-1-phenyl-1H-pyrazol-3-yl)propenoate, which involves the reaction of amines with compounds prepared from related chemical structures, leading to various substituted amino propenoates and other complex molecules (Stanovnik et al., 2005). Similarly, the synthesis of 6-(4-chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizine, a key intermediate in the synthesis of anti-inflammatory drugs, involves the novel synthesis of unstable dimethyl-pyrroles, indicating the role of similar amine compounds in pharmaceutical synthesis (Rádl et al., 2009).

Catalysts in Polymerization and Oligomerization Processes

Compounds with structural similarities to 2-{4-[2-(3,4-Dimethylpyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine have been employed as ligands in catalyst systems for polymerization and oligomerization processes. Nickel(II) complexes chelated by (amino)pyridine ligands, for example, have been shown to be active catalysts in ethylene oligomerization, indicating potential applications in industrial polymer production (Nyamato et al., 2016).

Enhancing Polymer Properties and Applications

Amine compounds are also involved in the modification of polymers to enhance their properties. For instance, radiation-induced poly vinyl alcohol/acrylic acid hydrogels were modified through condensation reaction with various amine compounds, significantly improving their thermal stability and showing potential for medical applications due to their antibacterial and antifungal activities (Aly & El-Mohdy, 2015).

Safety And Hazards

The safety information available indicates that this compound is classified under GHS05 and GHS07, with a signal word of "Danger" . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

2-[4-[2-(3,4-dimethylpyrrolidin-1-yl)ethoxy]phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O/c1-13-11-18(12-14(13)2)9-10-19-16-5-3-15(4-6-16)7-8-17/h3-6,13-14H,7-12,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSSVUAGVDPMDRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1C)CCOC2=CC=C(C=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{4-[2-(3,4-Dimethylpyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{4-[2-(3,4-Dimethylpyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine
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2-{4-[2-(3,4-Dimethylpyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine
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2-{4-[2-(3,4-Dimethylpyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine
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